

# A Technical Guide to the Spectroscopic Characterization of 2-Cyclopropylisonicotinic Acid

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## Compound of Interest

Compound Name: 2-Cyclopropylisonicotinic acid

Cat. No.: B1430313

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## Authored by: Your Senior Application Scientist

This in-depth guide provides a comprehensive analysis of the expected spectroscopic data for **2-Cyclopropylisonicotinic acid**, a key building block in medicinal chemistry and materials science. By leveraging fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), this document serves as a practical reference for the identification, characterization, and quality control of this important molecule. While experimental data for this specific compound is not readily available in the public domain, this guide synthesizes information from analogous structures and established spectroscopic libraries to present a robust predictive analysis.

## Molecular Structure and its Spectroscopic Implications

**2-Cyclopropylisonicotinic acid** ( $C_9H_9NO_2$ ) possesses a unique combination of a rigid, strained cyclopropyl ring and an aromatic pyridine-4-carboxylic acid (isonicotinic acid) core. This distinct architecture gives rise to a characteristic spectroscopic fingerprint. Understanding the interplay between these two moieties is crucial for accurate spectral interpretation.

Diagram 1: Molecular Structure of **2-Cyclopropylisonicotinic Acid**

A 2D representation of **2-Cyclopropylisonicotinic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **2-Cyclopropylisonicotinic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide invaluable information regarding the connectivity and chemical environment of each atom.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the cyclopropyl group.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Notes
H-6 (Pyridine)	8.6 - 8.8	Doublet (d)	~5	The proton adjacent to the nitrogen is the most deshielded aromatic proton.
H-5 (Pyridine)	7.8 - 8.0	Doublet of doublets (dd)	~5, ~1.5	Coupled to both H-6 and H-3.
H-3 (Pyridine)	7.4 - 7.6	Doublet (d)	~1.5	Coupled to H-5.
Methine-H (Cyclopropyl)	2.2 - 2.5	Multiplet (m)	-	This proton is deshielded by the adjacent aromatic ring.
Methylene-H (Cyclopropyl)	1.0 - 1.5	Multiplets (m)	-	The four methylene protons on the cyclopropyl ring will be diastereotopic and are expected to show complex splitting patterns.
Carboxylic Acid-H	> 10	Broad singlet (br s)	-	The chemical shift of the acidic proton is highly dependent on the solvent and concentration.

Expert Insight: The upfield chemical shifts of the cyclopropyl protons are a hallmark of this strained ring system. The magnetic anisotropy of the C-C bonds in the cyclopropane ring leads

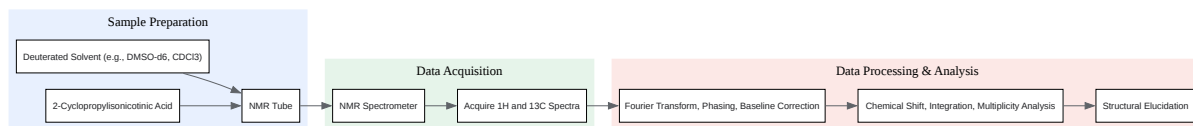
to significant shielding of the protons.[1] The diastereotopic nature of the methylene protons arises from the chiral center at the point of attachment to the pyridine ring, leading to complex, overlapping multiplets.

## Predicted $^{13}\text{C}$ NMR Spectrum

The  $^{13}\text{C}$  NMR spectrum will be characterized by signals corresponding to the nine carbon atoms in the molecule. Due to the low natural abundance of the  $^{13}\text{C}$  isotope, proton decoupling is typically employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a single peak.[2][3]

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
C=O (Carboxylic Acid)	165 - 175	The carbonyl carbon is significantly deshielded.[4]
C-2 (Pyridine)	158 - 162	The carbon atom directly attached to the cyclopropyl group.
C-6 (Pyridine)	148 - 152	The carbon atom adjacent to the nitrogen.
C-4 (Pyridine)	140 - 145	The carbon atom bearing the carboxylic acid group.
C-3, C-5 (Pyridine)	120 - 125	These aromatic carbons are expected to have similar chemical shifts.
Methine-C (Cyclopropyl)	15 - 20	The carbon atom of the cyclopropyl ring attached to the pyridine.
Methylene-C (Cyclopropyl)	5 - 10	The two equivalent methylene carbons of the cyclopropyl ring.

Diagram 2: NMR Experimental Workflow



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A generalized workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive technique for the identification of functional groups within a molecule. The IR spectrum of **2-Cyclopropylisonicotinic acid** will be dominated by absorptions from the carboxylic acid and the aromatic ring.

Vibrational Mode	Predicted Frequency (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad, Strong	This very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
C-H Stretch (Aromatic)	3000 - 3100	Medium	Absorption just above 3000 cm <sup>-1</sup> is indicative of C-H bonds on an sp <sup>2</sup> hybridized carbon. <a href="#">[5]</a>
C-H Stretch (Aliphatic)	2850 - 3000	Medium	C-H stretches of the cyclopropyl group.
C=O Stretch (Carboxylic Acid)	1680 - 1720	Strong	A very strong and sharp absorption characteristic of the carbonyl group in a carboxylic acid. <a href="#">[5]</a>
C=C and C=N Stretches (Aromatic)	1400 - 1600	Medium to Strong	Multiple bands are expected in this region due to the vibrations of the pyridine ring.
C-O Stretch (Carboxylic Acid)	1200 - 1300	Medium	Associated with the C-O single bond of the carboxylic acid.

#### Methodology for IR Analysis:

- **Sample Preparation:** For solid samples, prepare a KBr pellet or a mull in Nujol. For solution-state analysis, dissolve the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl<sub>4</sub>, CHCl<sub>3</sub>).

- Data Acquisition: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Molecular Ion Peak:

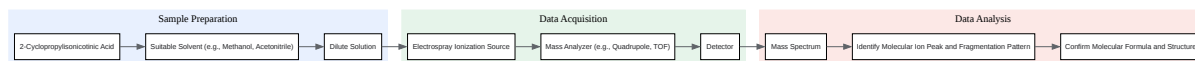
- $[M]^{+\cdot}$  (Electron Ionization - EI):  $m/z = 163.06$
- $[M+H]^+$  (Electrospray Ionization - ESI, positive mode):  $m/z = 164.07$
- $[M-H]^-$  (ESI, negative mode):  $m/z = 162.05$

Predicted Fragmentation Pattern (EI-MS):

The fragmentation of **2-Cyclopropylisonicotinic acid** is expected to proceed through several key pathways:

- Loss of  $\bullet OH$  ( $m/z$  146): A common fragmentation for carboxylic acids.
- Loss of  $COOH$  ( $m/z$  118): Decarboxylation to form a cyclopropylpyridine radical cation.
- Loss of  $C_2H_4$  (ethene) from the cyclopropyl group ( $m/z$  135): A characteristic fragmentation of cyclopropyl-substituted aromatic compounds.
- Formation of the pyridiniumyl ion ( $m/z$  78): Cleavage of the cyclopropyl and carboxyl groups.

Diagram 3: Predicted ESI-MS Workflow



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A generalized workflow for ESI-MS analysis.

## Conclusion

The spectroscopic characterization of **2-Cyclopropylisonicotinic acid** is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the interpretation of these spectra, grounded in established chemical principles and data from analogous compounds. By understanding the expected spectroscopic signatures, researchers can confidently identify and assess the purity of this valuable chemical entity in their drug discovery and development endeavors. The synthesis of this compound can be approached through various methods, often involving the modification of a pre-existing isonicotinic acid derivative.<sup>[6]</sup> The choice of synthetic route can influence the potential impurities, which can be identified using the spectroscopic techniques outlined in this guide.

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